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KN-92 hydrochloride

Cat. No.: B8084962
M. Wt: 493.4 g/mol
InChI Key: SHDNWBMPAAXAHM-UHFFFAOYSA-N
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Description

Conceptual Framework of Calcium/Calmodulin-Dependent Kinase II (CaMKII) Regulation in Cellular Homeostasis

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine-specific protein kinase involved in a wide array of cellular processes. nih.govwikipedia.org Its activity is primarily regulated by the binding of the calcium-bound protein calmodulin (CaM). nih.govwikipedia.org This interaction is central to coordinating calcium signal transduction within the cell. nih.gov CaMKII substrates are implicated in maintaining cellular homeostasis and facilitating activity-dependent changes, particularly in neuronal function, which are thought to underpin complex cognitive processes like learning and memory. nih.gov

The structure of the CaMKII holoenzyme is unique, consisting of multiple functional domains including catalytic, autoregulatory, and association domains. nih.gov Binding of Ca²⁺/CaM to the autoregulatory domain disinhibits the enzyme, allowing for substrate phosphorylation and autophosphorylation. nih.gov Autophosphorylation at specific residues, such as Thr286/287, can lead to Ca²⁺/CaM-independent activity and CaM trapping, effectively conferring a form of molecular memory to the enzyme's activity. nih.govwikipedia.orgahajournals.org This intricate autoregulation, coupled with its multimeric structure, isozymic variations, and subcellular localization, profoundly influences CaMKII's diverse cellular functions. nih.gov

CaMKII plays vital roles in various physiological processes, including calcium homeostasis and reuptake in cardiomyocytes, chloride transport in epithelial cells, positive T-cell selection, and CD8 T-cell activation. wikipedia.org Dysregulation of CaMKII activity has been linked to several pathological conditions, including Alzheimer's disease, Angelman syndrome, and heart arrhythmias. wikipedia.org In the context of cardiac function, CaMKII is critical for regulating calcium cycling and is involved in the β-adrenergic receptor signaling cascade. ahajournals.org Activated CaMKII can enhance cellular calcium entry by phosphorylating voltage-gated calcium channels and ryanodine (B192298) receptor calcium release channels. ahajournals.org

Defining the Role of KN-92 Hydrochloride as a Research Tool in Kinase Biology

This compound is a chemical compound frequently employed in biochemical research, specifically within the field of kinase biology. Its significance lies not in direct enzymatic inhibition, but in its relationship to a well-established CaMKII inhibitor, KN-93. caymanchem.comapexbt.commedchemexpress.comcenmed.com

Origin as a Biologically Inactive Derivative of CaMKII Inhibitor KN-93

KN-92 is recognized as an inactive derivative or analog of KN-93. caymanchem.comapexbt.commedchemexpress.comcenmed.commedchemexpress.comtargetmol.com KN-93 is known as a selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase type II, functioning by competitively blocking calmodulin binding to the kinase. cenmed.comtargetmol.comcenmed.commedchemexpress.com KN-92 differs structurally from KN-93, notably lacking a hydroxyethyl (B10761427) group on the sulfonamide nitrogen. nih.gov This structural difference is critical to its biological activity, or rather, lack thereof in the context of CaMKII inhibition. medchemexpress.comfishersci.no While KN-93 effectively inhibits fibroblast CaMKII activity and cell growth, KN-92 has been shown to be ineffective at inhibiting CaMKII or arresting cell growth at comparable concentrations. apexbt.commedchemexpress.comnih.gov

Functional Classification as a Negative Control Compound in Pharmacological Studies

Due to its structural similarity to KN-93 but absence of CaMKII inhibitory activity, this compound is functionally classified as a negative control compound. apexbt.commedchemexpress.comcenmed.commedchemexpress.comtargetmol.comnih.govfishersci.nomerckmillipore.comnih.gov It is specifically intended for use in research studies designed to investigate and elucidate the antagonist activities of KN-93. caymanchem.commedchemexpress.commedchemexpress.comfishersci.no By using KN-92 as a control, researchers can help differentiate the specific effects of CaMKII inhibition by KN-93 from any potential off-target effects or effects related to the compound's chemical structure itself, independent of CaMKII modulation. apexbt.comnih.gov Studies have demonstrated that while KN-93 can inhibit cell proliferation and affect the expression of cell cycle regulators like p53 and p21, KN-92 does not exhibit these effects, reinforcing its utility as a negative control. medchemexpress.commedchemexpress.comnih.gov Its use as a negative control helps to ensure that the observed biological outcomes in experiments using KN-93 are indeed attributable to CaMKII inhibition. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26Cl2N2O3S B8084962 KN-92 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3S.ClH/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;/h3-16,26H,17-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDNWBMPAAXAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Characterization of Kn 92 Hydrochloride Specificity

Comparative Functional Biochemistry with CaMKII Inhibitor KN-93

Comparative studies with KN-93 have been crucial in defining the biochemical and cellular profile of KN-92.

KN-92 is generally considered an inactive derivative of KN-93 in terms of CaMKII inhibitory activity. researchgate.netrcsb.orgmedchemexpress.comchem960.comresearchgate.netnih.govelifesciences.orgresearchgate.net While KN-93 is a selective inhibitor of CaMKII, competitively blocking calmodulin (CaM) binding to the kinase with a reported Ki of 370 nM, KN-92 is significantly less potent or ineffective at inhibiting CaMKII at comparable concentrations. researchgate.netnih.govnih.govguidetopharmacology.org Studies indicate that KN-93 inhibits CaMKII by binding directly to Ca2+/CaM, thereby disrupting the interaction between CaM and CaMKII. citeab.comontosight.ai KN-92, lacking significant CaMKII inhibitory activity, is thus understood not to interfere with CaM binding or the CaM-CaMKII interaction in the same manner as KN-93. At concentrations up to 25 μM, KN-92 has been shown to be ineffective at inhibiting CaMKII in NIH 3T3 fibroblasts. researchgate.netelifesciences.org One report suggests an IC50 for KN-92 against CaMKII in the range of 2-4 μM, which is considerably higher than the potency of KN-93 (IC50 of approximately 0.3 μM), further supporting its classification as a less potent inhibitor. elifesciences.org

Investigations in various cell lines have highlighted the differential effects of KN-92 and KN-93 on cellular proliferation and growth arrest. KN-93 has been consistently shown to inhibit cell proliferation and induce G1 cell cycle arrest in models such as human hepatic stellate cells (LX-2), NIH 3T3 fibroblasts, and MCF-7 human breast cancer cells. wikipedia.org For instance, in LX-2 cells, KN-93 significantly decreased proliferation in a dose-dependent manner, while KN-92 did not effectively inhibit cell proliferation. wikipedia.org Similarly, in NIH 3T3 fibroblasts, KN-93 induced G1 arrest and inhibited serum-induced cell growth, whereas KN-92, at concentrations up to 25 μM, had no significant effect on cell growth. researchgate.net In MCF-7 breast cancer cells, KN-93 inhibited proliferation and caused G1 arrest, which was not observed with KN-92 treatment. Analysis of cell cycle regulators like p53 and p21 in LX-2 cells revealed that KN-93, but not KN-92, reduced their expression. rcsb.orgwikipedia.org

Table 1: Comparative Effects of KN-93 and KN-92 on Cell Proliferation

Cell LineCompoundEffect on ProliferationEffect on Cell CycleKey FindingsSource
LX-2 (Human Hepatic Stellate)KN-93Inhibits (dose-dependent)Reduces p53, p21 expressionSignificant decrease in proliferation; effect increases with time. wikipedia.org
KN-92No significant inhibitionLittle impact on p53 expressionDid not inhibit cell proliferation effectively. wikipedia.org
NIH 3T3 FibroblastsKN-93InhibitsInduces G1 arrestInhibited serum-induced growth; induced apoptosis after prolonged G1 arrest. researchgate.net
KN-92No significant effectNo effect on G1 arrestIneffective at inhibiting growth up to 25 μM. researchgate.netelifesciences.org
MCF-7 (Human Breast Cancer)KN-93InhibitsInduces G1 arrestReduced proliferation; increased cells in G0-G1 phase.
KN-92No significant effectNo effect on G1 arrestDid not alter cell number or G1 phase percentage.

Methodological Paradigms and Experimental Applications of Kn 92 Hydrochloride

Design Principles for Utilizing KN-92 Hydrochloride in Specificity Controls

Strategies for Distinguishing CaMKII-Mediated from Off-Target Effects of KN-93

One of the primary strategies for employing this compound involves parallel experimentation with both KN-93 and KN-92. If a specific cellular or biochemical effect is observed with KN-93 treatment but not with this compound treatment at comparable concentrations, it provides strong evidence that the effect is mediated by CaMKII inhibition. Conversely, if both compounds elicit a similar effect, it suggests that the observed outcome may be due to off-target effects of KN-93 that are not related to its action on CaMKII, as KN-92 is generally considered to lack significant CaMKII inhibitory activity. caymanchem.commedchemexpress.comarctomsci.com For instance, studies have shown that while KN-93 inhibits cell growth and affects cell cycle regulators like p53 and p21 in LX-2 cells, KN-92 is ineffective at blocking cell growth and does not reduce the expression of these proteins. medchemexpress.comarctomsci.commedchemexpress.com Similarly, in NIH 3T3 fibroblasts, KN-93 inhibits CaMKII activity and cell growth, whereas KN-92 has no such effects. apexbt.com This differential activity underscores the utility of KN-92 as a negative control.

Another strategy involves dose-response studies. By examining the effects of increasing concentrations of both KN-93 and this compound, researchers can assess if the potency of KN-93 correlates with its known IC50 for CaMKII inhibition, while KN-92 shows little to no effect across the tested concentration range. Studies have indicated that KN-92 is significantly less potent at inhibiting CaMKII compared to KN-93.

Furthermore, combining the use of this compound with other methods for inhibiting or activating CaMKII, such as genetic approaches (e.g., siRNA knockdown or overexpression of CaMKII) or the use of different CaMKII inhibitors with distinct chemical structures, can provide a more comprehensive understanding of the role of CaMKII and help to rule out compound-specific off-target effects.

In Vitro Systems for this compound Application

This compound is widely utilized in various in vitro experimental systems to serve as a control for KN-93 and to investigate CaMKII-mediated processes in different cell types and biological contexts.

Oocyte Maturation and Activation Systems

Oocyte maturation and activation are complex processes regulated by various signaling pathways, including those involving CaMKII. This compound has been used in studies involving oocytes, particularly in pigs, to delineate the role of CaMKII.

In studies on pig oocyte maturation and activation, KN-93 has been shown to inhibit pronuclear formation and prevent the accumulation of cyclin B and the full phosphorylation of MAPK and p90rsk during meiotic maturation. oup.com When CaMKII activity was inhibited by KN-93 during parthenogenetic activation, cyclin B degradation was impaired, while MAPK and p90rsk were quickly dephosphorylated. oup.com Crucially, when KN-92 was used at the same concentration (20 μM) during electrical pulse-induced activation, it did not affect the increase in CaMKII activity or the activation rate, unlike KN-93 or the CaM antagonist W7. oup.com This demonstrates the utility of KN-92 in confirming that the effects of KN-93 on pig oocyte maturation and activation are indeed mediated by CaMKII inhibition.

Biochemical Assays for Enzyme Activity and Substrate Phosphorylation

Biochemical assays are essential for directly measuring enzyme activity and the phosphorylation status of proteins in signaling pathways. This compound is used in these assays as a control to ensure the specificity of KN-93's effects on CaMKII activity and downstream phosphorylation events.

CaMKII Activity Assays: Direct measurement of CaMKII activity is a key application where this compound serves as a control. Studies often compare CaMKII activity in samples treated with KN-93 versus those treated with KN-92. For instance, in pig oocytes, electrical pulse-induced increases in CaMKII activity were significantly inhibited by KN-93 but not by KN-92 at the same concentration. oup.com Similarly, in rat hippocampal slice cultures exposed to oxygen-glucose deprivation, the increase in CaMKII activity was attenuated by KN-93 but not by KN-92. plos.org This confirms that KN-93 directly inhibits CaMKII activity, while KN-92 does not.

Western Blot Analysis of Phosphorylated Proteins: Western blotting is used to assess the phosphorylation levels of proteins that are substrates of CaMKII or are involved in CaMKII-regulated pathways. By comparing the phosphorylation status of target proteins in the presence of KN-93 versus this compound, researchers can determine if the phosphorylation is dependent on CaMKII activity. For example, in studies on neuropathic pain, KN-93 reduced the increased phosphorylation of CaMKII in the spinal cord following nerve ligation, while KN-92 did not alter CaMKII activity. nih.gov In hippocampal slice cultures, KN-93, but not KN-92, attenuated the increase in cleaved caspase-3 levels induced by oxygen-glucose deprivation, indicating a role for CaMKII in apoptosis in this model. plos.org Western blot analysis has also been used to examine the effect of KN-93 and KN-92 on the phosphorylation of ERK1/2, showing differential effects depending on the experimental context. researchgate.net

These biochemical applications highlight the importance of this compound in providing confidence that the observed changes in enzyme activity or protein phosphorylation are specifically due to the inhibition of CaMKII by KN-93.

Electrophysiological Techniques for Ion Channel Current Characterization (e.g., recording of K+ and Ca2+ currents)

Electrophysiological techniques are fundamental for understanding the function of ion channels, which are critical for the electrical activity of excitable cells nih.gov. These methods allow for the recording of ionic currents, such as those carried by potassium (K+) and calcium (Ca2+) ions nih.gov. This compound's reported activity as an in vitro blocker of several potassium channels suggests its potential use in electrophysiological studies aimed at characterizing the contribution of these specific channels to cellular electrical properties citeab.com. While the search results highlight the use of electrophysiology to study K+ and Ca2+ currents nih.gov, and one study used KN-92 as a control in experiments involving early afterdepolarizations (EADs) which are influenced by Ca2+ and K+ currents harvard.edu, detailed research findings specifically on using KN-92 for the characterization of K+ or Ca2+ currents via electrophysiological techniques were not extensively provided within the scope of the search results. However, its known blocking profile indicates it could be a tool for investigating the roles of the affected potassium channels.

Cellular Homeostasis and Oxidative Stress Response Interrogation

Cellular homeostasis involves maintaining a stable internal environment, and oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, can disrupt this balance, impacting cellular function and contributing to various pathologies, including cancer and neurotoxicity. Research has explored the link between oxidative stress and signaling pathways, such as those involving the androgen receptor in prostate cancer. While KN-93, the active analog of KN-92, has been shown to induce ROS generation in prostate cancer cells, the role of this compound in directly interrogating cellular homeostasis or oxidative stress responses appears primarily in its capacity as a control compound in studies where the effects of KN-93 or other interventions on these processes are being investigated guidetopharmacology.org. The search results did not provide specific data tables or detailed findings on KN-92's direct impact on oxidative stress response mechanisms or cellular homeostasis beyond its use as a control.

Ex Vivo and Preclinical Animal Models Employing this compound

Ex vivo and preclinical animal models are crucial for studying physiological and pathophysiological processes in a more complex biological context. This compound has been utilized in such models, often serving as a control to differentiate the specific effects of its active analog, KN-93, or other experimental manipulations. Selected citations indicate its use in studies related to pain signaling, axon regeneration, and synaptic plasticity in mouse models citeab.com.

Neurobiology and Synaptic Plasticity Research (e.g., Dopamine (B1211576) Release Regulation, Neuropathic Pain Mechanisms)

Neurobiological research explores the complexities of the nervous system, including synaptic plasticity, which underlies learning and memory, and mechanisms of neuropathic pain. The regulation of neurotransmitter release, such as dopamine, is also a key area of investigation. While KN-93 has been reported to reduce dopamine content in PC12h cells guidetopharmacology.org, suggesting a potential link to dopamine regulation studies where KN-92 could serve as a control, direct evidence of KN-92's specific role in regulating dopamine release was not found. However, KN-92 has been cited in studies investigating pain signaling, axon regeneration, and synaptic plasticity citeab.com. This indicates its use in preclinical neurobiology research, likely in a control capacity or to explore the role of the potassium channels it is known to block in vitro citeab.com. Neuropathic pain involves alterations in synaptic transmission and plasticity, making studies in this area relevant to KN-92's potential applications.

Reproductive Physiology Studies (e.g., Oocyte Meiotic Processes)

Studies in reproductive physiology investigate processes such as oocyte maturation and meiosis. These processes are tightly regulated by signaling pathways involving various molecules and ions. Based on the provided search results, there was no specific information found detailing the use or application of this compound in research directly related to oocyte meiotic processes or other aspects of reproductive physiology.

Oncological Signaling Pathway Investigations (e.g., Oxidative Stress Response, Androgen Receptor Activity)

Oncological research delves into the signaling pathways that drive cancer development and progression. Oxidative stress and the activity of hormone receptors, such as the androgen receptor (AR) in prostate cancer, are significant areas of focus citeab.com. While KN-93 has been shown to inhibit AR activity and induce cell death in prostate cancer cells, partly by inducing ROS generation, this compound's role in these investigations appears to be primarily as an inactive control compound guidetopharmacology.org. This allows researchers to attribute the observed effects specifically to KN-93's activity rather than off-target effects or the vehicle. The search results did not provide specific data tables or detailed findings on KN-92's direct involvement in modulating oxidative stress responses or androgen receptor activity in cancer models.

Assessment of Non-Specific Systemic Effects in Preclinical Animal Studies

Preclinical animal models are crucial for investigating the potential systemic effects of compounds before human trials mdpi.comnih.govnih.gov. While the primary focus for KN-93 and its analog KN-92 is often on their intended targets or related pathways, studies have also examined the broader physiological impact of these compounds in various animal models nih.govnih.gov.

Research indicates that KN-92, when used as a control, generally shows no effect on specific biological processes that are inhibited by KN-93 nih.gov. For instance, in studies investigating neuropathic pain in mice, KN-92 at a dose of 45 nmol intrathecally demonstrated no effect on spinal nerve ligation-induced CaMKII activation, allodynia, or hyperalgesia, unlike KN-93 which dose-dependently reversed these effects nih.gov. Similarly, in experiments assessing CaMKII activation in the spinal cord of mice, KN-92 did not alter the expression of phosphorylated CaMKII, whereas KN-93 significantly reduced it at higher doses nih.gov.

Further studies have explored the effects of KN-92 on ion channels. Evidence suggests that both KN-93 and KN-92 can reversibly inhibit L-type calcium channels (CaV1.2 and CaV1.3) in a manner independent of CaMKII inhibition nih.gov. This effect was shown to be dependent on both incubation time and the concentration of the compound nih.gov. While the search results provide this finding, detailed quantitative data tables specifically on systemic effects across multiple organ systems in comprehensive preclinical studies were not extensively available within the provided snippets. The available data primarily focuses on the intended comparative use of KN-92 alongside KN-93 in specific disease models or cellular contexts nih.govglpbio.com.

One study using a rabbit heart model examined the incidence of early afterdepolarizations (EADs) glpbio.com. In this model, under specific conditions, the incidence of EADs was observed in different groups, including a KN-92 group glpbio.com.

Below is an interactive table summarizing some of the research findings related to KN-92 in preclinical studies based on the provided information:

Study ContextAnimal ModelCompound UsedObserved Effect of KN-92Comparison to KN-93Source
Neuropathic Pain AssessmentMiceKN-92No effect on CaMKII activation, allodynia, or hyperalgesia.KN-93 dose-dependently reversed these effects. nih.gov
Spinal CaMKII ActivationMiceKN-92Did not alter phosphorylated CaMKII expression.KN-93 significantly reduced phosphorylated CaMKII expression at higher doses. nih.gov
L-type Calcium ChannelsIn vitro/cellsKN-92Reversible inhibition of CaV1.2 and CaV1.3 channels.KN-93 also showed similar inhibition, independent of CaMKII. nih.gov
Early AfterdepolarizationsRabbit HeartKN-92Incidence of EADs observed (specific conditions apply).Incidence also observed with KN-93, but potentially concentration-dependent differences. glpbio.com

It is important to note that the primary role of KN-92 highlighted in the literature is its use as a negative control for KN-93 to help interpret CaMKII-dependent effects caymanchem.comnih.govnih.gov. Therefore, detailed investigations solely focused on the broad non-specific systemic effects of KN-92 as a standalone compound are less commonly reported compared to studies focusing on the activity of KN-93 and the comparative analysis between the two nih.govnih.gov.

Conceptual Contributions and Future Research Trajectories

Advancing Understanding of CaMKII Regulatory Mechanisms and Substrate Specificity in Complex Biological Systems

KN-92, as a control for KN-93, plays a role in studies aimed at understanding CaMKII. By comparing the effects of KN-93 and KN-92, researchers can infer which observed phenotypes are likely mediated by CaMKII inhibition. This comparative approach has been applied in diverse biological systems, including studies on fibroblast growth, cardiac function, and neuronal signaling apexbt.comnih.govnih.govnih.gov. For instance, in studies on NIH 3T3 fibroblasts, KN-93 inhibited cell growth and induced G1 cell cycle arrest and apoptosis, while KN-92 had no such effects, supporting a role for CaMKII in these processes caymanchem.comapexbt.com. Similarly, in cardiac studies, KN-93 preserved Ca2+ homeostasis in surviving myocytes from infarcted mice, whereas treatment with the control drug KN-92 did not, indicating a protective role for CaMKII inhibition in maintaining Ca2+ homeostasis apexbt.com. Further research utilizing KN-92 as a control can continue to delineate the specific contributions of CaMKII isoforms and their interactions with various substrates in complex cellular environments.

Enhancing the Precision of Pharmacological Interventions in Kinase Research through Robust Control Strategies

The utility of KN-92 underscores the critical need for robust control strategies in pharmacological research, particularly in the study of kinases. The use of an inactive analog like KN-92 helps to control for effects that are independent of the primary target inhibition, such as off-target binding or non-specific cellular responses nih.govnih.gov. However, the observed off-target effects of KN-92 itself highlight the complexities in designing ideal control compounds nih.govfrontiersin.org. Enhancing the precision of pharmacological interventions requires the careful selection and validation of control compounds, ensuring that they mimic the physical and chemical properties of the active compound without sharing its primary inhibitory activity or exhibiting confounding off-target effects. This involves detailed characterization of both the active compound and its control across a range of potential targets.

Elucidation of Novel Biological Roles for Structurally Related Analogues of KN-93

KN-92 is a structural analogue of KN-93. The differences in their biological activities, particularly the lack of significant CaMKII inhibition by KN-92, provide insights into the structural requirements for CaMKII binding and inhibition researchgate.net. Exploring other structurally related analogues of KN-93, and using compounds like KN-92 as a reference, can aid in the discovery of novel compounds with altered specificity or activity profiles. This could lead to the identification of compounds that selectively target different CaMKII isoforms, interact with regulatory subunits, or modulate CaMKII activity through distinct mechanisms. Furthermore, investigating the biological effects of these analogues, including those considered "inactive" like KN-92, might uncover novel biological roles unrelated to CaMKII inhibition.

Critical Evaluation of Control Compound Limitations and Refinement of Experimental Interpretations

The observation that KN-92 is not entirely without biological effects, such as its impact on L-type calcium channels and voltage-dependent potassium channels, necessitates a critical evaluation of its limitations as a sole control compound nih.govfrontiersin.orgresearchgate.net. Researchers must be aware that phenotypes observed in experiments using KN-93 that are not replicated by KN-92 cannot be definitively attributed solely to CaMKII inhibition, as both compounds may share off-target effects nih.govfrontiersin.org.

Data illustrating the shared effects of KN-93 and KN-92 on certain ion channels highlight this limitation. For example, studies have shown that both KN-93 and KN-92 can inhibit L-type calcium channels nih.govfrontiersin.orgresearchgate.netahajournals.org.

CompoundEffect on L-type Calcium ChannelsEffect on CaMKII
KN-93Inhibition nih.govfrontiersin.orgresearchgate.netahajournals.orgInhibition caymanchem.comapexbt.commedchemexpress.com
KN-92Inhibition (less potent than KN-93) nih.govfrontiersin.orgresearchgate.netahajournals.orgMinimal/Inactive caymanchem.commedchemexpress.comapexbt.com

Refining experimental interpretations requires the use of multiple orthogonal approaches to validate findings obtained with pharmacological inhibitors. This can include genetic methods (e.g., siRNA, shRNA, CRISPR/Cas9 to knockdown or knockout CaMKII), the use of different classes of CaMKII inhibitors with distinct mechanisms of action (e.g., peptide inhibitors like AIP), and biochemical assays to directly measure CaMKII activity and target phosphorylation nih.govahajournals.orgnih.gov. Future research should focus on developing and utilizing a broader panel of control compounds and validation methods to enhance the confidence in attributing observed effects to specific kinase modulation.

Exploration of Structure-Activity Relationships for Off-Target Modulations and Their Potential Therapeutic Implications

The fact that KN-92, despite being designed as an inactive control for CaMKII, exhibits off-target effects on ion channels presents an opportunity to explore the structure-activity relationships (SAR) governing these off-target modulations nih.govfrontiersin.orgresearchgate.net. By comparing the structures of KN-92 and KN-93 and other related compounds, researchers can identify the specific chemical moieties responsible for interacting with different targets, including various ion channels researchgate.net. This knowledge can inform the design of more selective kinase inhibitors with reduced off-target effects.

Conversely, understanding the off-target activities of compounds like KN-92 could also reveal potential therapeutic implications. If the off-target modulation of a particular ion channel by KN-92 (or a related analogue) proves to be therapeutically beneficial in a specific disease context, it could serve as a starting point for developing new drugs targeting that specific channel, independent of kinase inhibition. This highlights the dual nature of off-target effects – they can be limitations in target validation but also potential avenues for drug discovery.

Development of Next-Generation Inactive Control Compounds for Kinase Research

The limitations of existing control compounds like KN-92 emphasize the ongoing need for the development of improved inactive control compounds for kinase research nih.govfrontiersin.org. Ideal control compounds should be structurally as similar as possible to the active inhibitor to control for non-specific interactions, solubility, and cellular uptake, but completely lack the intended inhibitory activity and be devoid of other significant biological activities, including off-target effects nih.govfrontiersin.org.

Developing next-generation inactive controls could involve:

Rational design based on detailed structural information of the kinase active site and potential off-target binding sites nih.govacs.org.

High-throughput screening of compound libraries to identify truly inactive analogs.

Chemoproteomic approaches to comprehensively profile the binding targets of both active inhibitors and their proposed controls researchgate.net.

Utilizing advanced computational modeling techniques to predict off-target interactions acs.orgresearcher.life.

The goal is to create a panel of well-characterized active inhibitors and their corresponding highly inert controls to enable more precise and reliable dissection of kinase function in complex biological systems.

Q & A

Q. What is the primary role of KN-92 hydrochloride in CaMKII-related studies?

this compound is a chemically inert derivative of KN-93, a selective Ca²⁺/calmodulin-dependent kinase II (CaMKII) inhibitor. It serves as a critical negative control in experiments to distinguish between specific CaMKII inhibition (by KN-93) and non-specific effects, such as off-target interactions or solvent artifacts. For example, in apoptosis assays, KN-92 lacks inhibitory activity on caspase-3 activation, confirming that observed effects with KN-93 are CaMKII-dependent .

Q. How should this compound be prepared for cellular experiments?

this compound is soluble in DMSO at concentrations ≥50 mg/mL. For experimental use, prepare a stock solution in sterile DMSO, aliquot to avoid freeze-thaw cycles, and store at -20°C. Working concentrations typically match those of KN-93 (e.g., 1–10 µM), but dose-response validation is recommended. Always include vehicle controls (DMSO) to rule out solvent toxicity .

Q. Why is this compound preferred over other CaMKII inhibitor controls?

KN-92 shares structural homology with KN-93 but lacks the critical sulfonamide group required for CaM binding, making it ideal for isolating CaMKII-specific effects. Unlike alternative controls (e.g., W-7), KN-92 does not interfere with calmodulin antagonists, ensuring specificity in CaMKII pathway studies .

Advanced Research Questions

Q. How can researchers validate CaMKII inhibition specificity when using KN-93 and this compound?

  • Parallel Treatment: Co-administer KN-93 and KN-92 in the same model (e.g., LX-2 hepatic stellate cells). KN-93 should suppress CaMKII-dependent phosphorylation (e.g., p-Cdc25C), while KN-92 should show no effect .
  • Western Blotting: Quantify phospho-CaMKII (Thr286) levels. KN-93 reduces phosphorylation, whereas KN-92 maintains baseline activity .
  • Rescue Experiments: Overexpress constitutively active CaMKII mutants; KN-93’s effects should be reversed, while KN-92’s inactivity remains unchanged .

Q. What experimental factors could lead to unexpected activity of this compound?

  • Purity Variability: Ensure KN-92 batches have ≥99% purity (HPLC-validated). Impurities may introduce off-target effects .
  • Solvent Stability: Degraded DMSO stock solutions can form reactive byproducts. Use fresh aliquots and avoid prolonged room-temperature exposure .
  • Cell Permeability: Verify intracellular uptake via fluorescent tagging or comparative assays with membrane-impermeable inhibitors .

Q. How should contradictory data between KN-93 and this compound be analyzed?

  • Dose-Response Curves: Confirm that KN-93’s effects are concentration-dependent (Ki = 370 nM), while KN-92 lacks efficacy across the same range .
  • Pathway Crosstalk: Use phosphoproteomics to identify KN-93-specific targets (e.g., CaMKII substrates like HDAC4) versus shared pathways (e.g., MAPK) .
  • Model-Specific Variability: Test in multiple cell lines or primary cultures. For instance, in Aeromonas hydrophila-infected HKM cells, KN-93—but not KN-92—blocks apoptosis, confirming CaMKII’s role .

Methodological Guidelines

Designing a robust CaMKII inhibition experiment:

  • Groups: Include (1) untreated control, (2) KN-93-treated, (3) KN-92-treated, (4) DMSO vehicle control.
  • Concentrations: Use KN-93 at 1–10 µM (IC₅₀ ~370 nM). Match KN-92 to KN-93’s concentration .
  • Duration: Pre-treat cells 30–60 minutes pre-stimulation to ensure kinase inhibition .

Optimizing this compound storage and handling:

  • Long-Term Storage: Keep lyophilized powder at -20°C in desiccated conditions.
  • Reconstituted Solution: Store at -20°C for ≤1 month. Avoid repeated thawing .

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